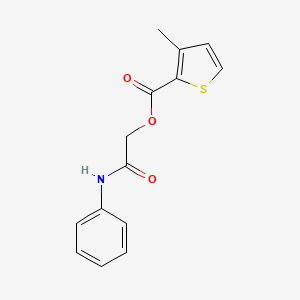

2-((6-Methyl-1,2,3,4-tetrahydroquinolyl)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

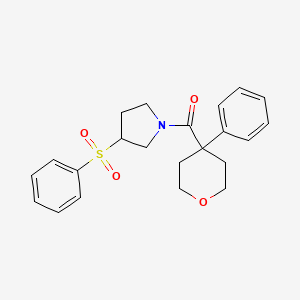

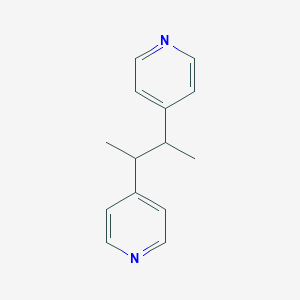

“2-((6-Methyl-1,2,3,4-tetrahydroquinolyl)methylene)indane-1,3-dione” is a complex organic compound . It contains a total of 43 bonds, including 26 non-H bonds, 15 multiple bonds, 1 rotatable bond, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 2 aromatic ketones, and 1 tertiary amine .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 40 atoms; 17 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains a variety of ring structures and bonds, contributing to its complexity .Scientific Research Applications

Anticoagulant Applications

2-Substituted derivatives of indane-1,3-dione have been investigated for their potential as anticoagulant agents. Studies reveal that compounds like 2-[4-(methyl-sulfanyl)phenyl]indane-1,3-dione show high prothrombin time, indicating significant anticoagulant activity, comparable to that of known drugs like anisindione (Mitka, Kowalski, Pawelec, & Majka, 2009).

Synthesis and Structural Analysis

The synthesis process of similar compounds involves reactions like the condensation of phthalide with arylaldehydes or the reaction of indane-1,3-dione with aromatic aldehydes. These processes help to understand the structural aspects and potential applications of these compounds in various fields. Studies involving elemental analysis, IR, NMR, and GC-MS spectral analysis have been conducted to confirm the structures of newly synthesized compounds (Asiri & Khan, 2011).

Application in Synthesis of Novel Compounds

Indane-1,3-dione derivatives have been used in the synthesis of new compounds like spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via three-component reactions. These novel compounds can have various applications in fields like bioactivity and electronics (Wang & Yan, 2014).

Potential in Analgesic and Anti-inflammatory Agents

Indane ring systems, including indane-1,3-dione derivatives, have been associated with analgesic and anti-inflammatory properties. Drugs like Sulindac and Clidanac, possessing an indan ring system, are known anti-inflammatory agents. Research on indan derivatives, particularly indan acid derivatives, shows their potential as analgesic and anti-inflammatory agents with low ulcerogenicity (Bachar, Nahar, & Sarker, 2016).

Photochromic and Photomagnetic Properties

Research on brominated derivatives of indane-1,3-diones, such as 6-bromomethyl-6′-methyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-dione, has shown that these compounds have interesting photochromic and photomagnetic properties. This research opens up possibilities for these compounds in the fields of photopolymerization and bioimaging (Chen et al., 2010).

Tautomeric Equilibrium in Solution

Studies on 2-substituted indan-1,3-diones have also delved into their tautomeric equilibrium in various solvents. Understanding the influence of substituents at the 2-position on this equilibrium can provide insights into their reactivity and potential applications in medicinal chemistry (Angelova et al., 2007).

properties

IUPAC Name |

2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-13-8-9-18-14(11-13)5-4-10-21(18)12-17-19(22)15-6-2-3-7-16(15)20(17)23/h2-3,6-9,11-12H,4-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLUSRHNQAPKJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C=C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Methyl-1,2,3,4-tetrahydroquinolyl)methylene)indane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)

![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2416042.png)

![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)

![1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2416051.png)